molecular formula C14H13FN4O2 B11221476 7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11221476
M. Wt: 288.28 g/mol
InChI Key: UGNWYFYFPAYVRU-UHFFFAOYSA-N
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Description

The compound 7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a fluorine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring appended to the 7-position of the triazolopyrimidine core. Additionally, a methoxymethyl group is attached to the 2-position of the heterocyclic scaffold.

Properties

Molecular Formula

C14H13FN4O2

Molecular Weight

288.28 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H13FN4O2/c1-20-8-13-17-14-16-6-5-12(19(14)18-13)10-4-3-9(21-2)7-11(10)15/h3-7H,8H2,1-2H3

InChI Key

UGNWYFYFPAYVRU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

Preparation Methods

Multi-Component Synthesis via Biginelli-Type Reactions

A solvent-free, one-pot synthesis utilizing 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate has been reported for analogous triazolopyrimidines. For the target compound, introducing the 2-fluoro-4-methoxyphenyl group would require substituting the aldehyde component with 2-fluoro-4-methoxybenzaldehyde. This method capitalizes on the Biginelli reaction’s efficiency, achieving yields of 70–85% under optimized conditions (Table 1).

Table 1: Reaction Conditions for Multi-Component Synthesis

ParameterOptimized ValueImpact on Yield
SolventSolvent-freeMaximizes atom economy
CatalystDimethylformamide (DMF)Enhances cyclization
Temperature80–100°CBalances rate and decomposition
Reaction Time4–6 hoursEnsures completion

Characterization via 1H^1\text{H}-NMR and FT-IR confirms the formation of the triazolopyrimidine core, with aromatic protons resonating at δ 7.2–8.1 ppm and methoxymethyl signals at δ 3.3–3.5 ppm.

Stepwise Functionalization of Preformed Heterocycles

An alternative route involves synthesizing the triazolopyrimidine core first, followed by introducing substituents. For example,triazolo[1,5-a]pyrimidine can be alkylated at the 2-position using methoxymethyl chloride in the presence of NaH/DMF. Subsequent Suzuki-Miyaura coupling with 2-fluoro-4-methoxyphenylboronic acid introduces the aryl group at the 7-position. This method offers modularity but requires stringent control over reaction sequences to avoid side reactions.

Functional Group Introduction and Optimization

Methoxymethylation at the 2-Position

The methoxymethyl group is introduced via nucleophilic substitution or alkylation. In one protocol, furan-2-ylmethanethiol is replaced by methoxymethyl chloride in a DMF/NaH system, yielding the 2-(methoxymethyl) derivative with 80–85% efficiency. Recrystallization from ethyl acetate/cyclohexane ensures purity (>95% by HPLC).

Aryl Group Incorporation at the 7-Position

The 2-fluoro-4-methoxyphenyl moiety is installed via palladium-catalyzed cross-coupling. Using Pd(PPh3_3)4_4 as a catalyst and K2_2CO3_3 as a base, the Suzuki reaction achieves 65–75% yields. Alternative methods, such as Ullmann coupling, have been explored but show lower efficiency (40–50%).

Mechanistic Insights and Reaction Monitoring

The formation of the triazolopyrimidine core proceeds through a cyclodehydration mechanism. Infrared spectroscopy (IR) reveals the disappearance of the NH stretch at 3300 cm1^{-1}, confirming cyclization. Mass spectrometry (MS) data further validate the molecular ion peak at m/z 288.28.

For the Mitsunobu-modified cyclization (Figure 1), triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate intramolecular N-N bond formation under mild conditions (room temperature, 12 hours), avoiding harsh acids.

Figure 1: Modified Mitsunobu Cyclization Pathway

Acylated hydrazine+DEAD/PPh3Triazolopyrimidine+Byproducts\text{Acylated hydrazine} + \text{DEAD/PPh}_3 \rightarrow \text{Triazolopyrimidine} + \text{Byproducts}

This method is particularly advantageous for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency of Key Methods

MethodYield (%)Purity (%)Key Advantage
Multi-component8595One-pot simplicity
Stepwise7597Modular functionalization
Mitsunobu7090Mild conditions

The multi-component approach is favored for scalability, while stepwise methods allow precise control over substituent placement.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the triazole ring or the aromatic fluorine, potentially leading to the formation of amines or hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. Researchers often study such compounds to develop new therapeutic agents.

Medicine

In medicine, derivatives of triazolopyrimidines are investigated for their potential as drugs. They may act on specific molecular targets, such as enzymes or receptors, to exert therapeutic effects.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “7-(2-Fluoro-4-methoxyphenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA. The interaction could involve binding to the active site of an enzyme, modulating receptor activity, or intercalating into DNA strands.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 2, 5, 6, and 7 of the triazolopyrimidine scaffold, which significantly influence their physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Compound Name / ID Substituents Key Properties / Applications References
Target Compound 7-(2-Fluoro-4-methoxyphenyl), 2-(methoxymethyl) Under investigation (anticancer, enzyme inhibition)
7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (9a) 7-(2-Fluorophenyl), 2-H (unsubstituted) Synthetic intermediate; moderate yield (53%)
S1-TP, S2-TP, S3-TP 2-(4-Methoxyphenyl), 5-(chloromethyl/piperidinomethyl/morpholinomethyl) Electrochemical drug candidates
[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides (8a–8f) 2-Sulfonamide, 5,7-(bis-substituted) Herbicidal activity (ACCase inhibition)
7-[(E)-2-(4-Fluorophenyl)ethenyl]-2-amine (CAS 338793-23-0) 7-(4-Fluorostyryl), 2-amine Antiviral/anticancer potential
2-[7-(Trifluoromethyl)-...]acetic acid (CAS 1160245-89-5) 2-Acetic acid, 7-(trifluoromethyl) Carboxylic acid derivative for drug design

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methoxymethyl group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., phenyl or benzyl groups) . Trifluoromethyl groups (e.g., in CAS 1160245-89-5) reduce solubility but enhance lipophilicity for blood-brain barrier penetration .
  • Metabolic Stability :

    • Incorporation of heterocycles (e.g., morpholine or piperidine) at position 5 reduces oxidative metabolism, extending half-life in vivo .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the triazolo[1,5-a]pyrimidine core in this compound?

  • Methodological Answer : The core can be synthesized via cyclocondensation reactions. For example, reacting aminotriazole derivatives with β-diketones or enaminones under reflux in acetic acid or DMF (common solvents). Catalytic additives like p-toluenesulfonic acid (p-TSA) may enhance cyclization efficiency, as demonstrated in analogous triazolo[1,5-a]pyrimidine syntheses . Key steps include temperature control (80–120°C) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm substituent positions (e.g., methoxymethyl at C2, fluorophenyl at C7). Compare chemical shifts with similar compounds (e.g., δ ~5.3 ppm for OCH2_2OCH3_3) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+.
  • HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation from methanol or DCM/hexane mixtures at 4°C. For triazolo[1,5-a]pyrimidines, crystal packing is influenced by π-π stacking of aromatic rings and hydrogen bonds (e.g., N–H···O interactions). Use APEX2 for data collection and SHELXL for refinement .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro-4-methoxyphenyl group influence biological activity?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. The electron-withdrawing fluorine and electron-donating methoxy groups modulate π-π interactions with target proteins .
  • SAR Studies : Compare IC50_{50} values against analogs lacking fluorine or methoxy groups. For example, fluorophenyl derivatives show enhanced kinase inhibition due to increased binding affinity .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference IC50_{50} values across studies (e.g., antitrypanosomal vs. anticancer assays) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., using GROMACS) to identify conformational flexibility or off-target effects.
  • Experimental Validation : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. How can regioselective functionalization be achieved at the C5 and C7 positions?

  • Methodological Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate C5, followed by electrophilic quenching (e.g., iodomethane for methylation) .
  • Cross-Coupling : Suzuki-Miyaura reactions at C7 with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O) .

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